

# Anti-apoptotic agent 1 CAS number 2563616-64-6 details

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anti-apoptotic agent 1*

Cat. No.: *B15582991*

[Get Quote](#)

## Technical Guide: Anti-apoptotic Agent 1 (Compound B4)

CAS Number: 2563616-64-6

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anti-apoptotic agent 1**, also referred to as Compound B4, is a novel, orally bioavailable phenyltetrazolium derivative with significant neuroprotective properties.[\[1\]](#)[\[2\]](#) It has demonstrated potent efficacy in preclinical models of ischemic stroke, suggesting its potential for both acute treatment and secondary prevention.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of the available data on Compound B4, including its chemical properties, preclinical efficacy, pharmacokinetic profile, and presumed mechanism of action.

## Chemical Properties

A summary of the key chemical properties of **Anti-apoptotic agent 1** (Compound B4) is presented in Table 1.

| Property          | Value                                              | Reference |
|-------------------|----------------------------------------------------|-----------|
| CAS Number        | 2563616-64-6                                       | [3]       |
| Molecular Formula | C12H15BrN4O                                        | [3]       |
| Molecular Weight  | 311.18 g/mol                                       | [4]       |
| SMILES            | BrC=1C=CC(=C(C1)C2=NN=N<br>N2)C(O)CCCC             | [3]       |
| Chemical Name     | 1-(4-bromophenyl)-5-(1-hydroxypentyl)-1H-tetrazole | -         |
| Appearance        | White to off-white solid                           | -         |
| Solubility        | Soluble in DMSO and ethanol                        | -         |

## Preclinical Efficacy in Ischemic Stroke Models

Compound B4 has shown superior neuroprotective effects compared to N-butylphthalide (NBP), an existing treatment for acute cerebral ischemia.[1]

### Transient Middle Cerebral Artery Occlusion (tMCAO) Model

In a rat model of tMCAO, Compound B4 significantly reduced infarct volumes, indicating its potential for treating acute ischemic stroke.[1]

### Photothrombotic (PT) Stroke Model

Oral administration of Compound B4 demonstrated potent preventative effects in a photothrombotic rat model of stroke, highlighting its potential for secondary stroke prevention.[2]

## Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on Compound B4.

| Parameter                 | Model                 | Result                  | Comparison    | Reference |
|---------------------------|-----------------------|-------------------------|---------------|-----------|
| Infarct Volume Reduction  | tMCAO (rat)           | Substantial attenuation | Surpassed NBP | [1]       |
| Stroke Prevention Potency | Photothrombotic (rat) | Stronger than NBP       | -             | [1]       |
| Oral Bioavailability      | -                     | Remarkable              | -             | [1][2]    |

## Experimental Protocols

### Transient Middle Cerebral Artery Occlusion (tMCAO) Model Protocol

This protocol describes the induction of focal cerebral ischemia in rats.

- **Animal Preparation:** Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
- **Surgical Procedure:** A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- **Reperfusion:** After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion.
- **Compound Administration:** Compound B4 or vehicle is administered orally or intravenously at specified doses and time points relative to the ischemic insult.
- **Outcome Assessment:** Infarct volume is measured 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are also assessed.

### Photothrombotic (PT) Stroke Model Protocol

This protocol outlines the induction of a focal cortical stroke.

- Animal Preparation: As described in the tMCAO protocol.
- Photosensitizer Injection: The photosensitive dye Rose Bengal (e.g., 10 mg/kg) is injected intravenously.
- Photoirradiation: A cold light source is focused on a specific area of the exposed skull (e.g., sensorimotor cortex) for a defined duration (e.g., 15 minutes) to induce a focal ischemic lesion.
- Compound Administration: Compound B4 or vehicle is administered orally prior to or after the induction of the stroke.
- Outcome Assessment: Infarct size is determined by histological analysis at a specified time point post-stroke. Functional outcomes can be assessed using behavioral tests.

## Signaling Pathways and Mechanism of Action

While the precise signaling pathway of **Anti-apoptotic agent 1** (Compound B4) has not been fully elucidated in the available literature, its classification as an anti-apoptotic agent suggests that it likely modulates key pathways involved in programmed cell death. Based on its neuroprotective effects in stroke, a condition where both apoptosis and necrosis contribute to neuronal death, Compound B4 may interfere with the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.

A plausible mechanism involves the inhibition of pro-apoptotic proteins and the enhancement of anti-apoptotic protein function, ultimately preventing the activation of caspases, the key executioners of apoptosis.

## Presumed Anti-Apoptotic Signaling Pathway

## Presumed Anti-Apoptotic Signaling Pathway of Compound B4

[Click to download full resolution via product page](#)

Caption: Presumed mechanism of Compound B4 in inhibiting the intrinsic apoptotic pathway.

# Experimental Workflow Diagram



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of orally bioavailable phenyltetrazolium derivatives for the acute treatment and the secondary prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. Anti-apoptotic agent 1 - Immunomart [immunomart.com]
- 4. Anti-apoptotic agent 1 | 抗凋亡剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Anti-apoptotic agent 1 CAS number 2563616-64-6 details]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582991#anti-apoptotic-agent-1-cas-number-2563616-64-6-details]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)